7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is a chemical compound with the molecular formula and a molecular weight of 215.05 g/mol. It is characterized by its unique structure, which includes a furo[3,4-c]pyridine ring system and a bromine atom at the seventh position. This compound is classified under the category of heterocyclic compounds, specifically as a brominated derivative of furo[3,4-c]pyridine, which has garnered attention for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine typically involves two main steps: bromination and cyclization. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. Following this, cyclization occurs to form the furo[3,4-c]pyridine structure.
Industrial production methods would scale up these laboratory techniques while optimizing reaction conditions for higher yields and ensuring product purity through purification techniques like recrystallization or chromatography .
The molecular structure of 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine features a fused ring system that combines elements of both furan and pyridine.
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine can participate in various chemical reactions:
The products formed from these reactions vary based on specific reagents and conditions used. For example:
The mechanism of action for 7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine is not fully elucidated but it is believed to interact with specific molecular targets within biological systems. Potential actions include:
Research into its pharmacological properties suggests potential anti-inflammatory, antimicrobial, and anticancer activities due to these interactions .
7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential in various fields of science and industry .
Bromination is a critical step for introducing the bromine atom at the C7 position of the furopyridine core. Two principal methodologies dominate:
Table 1: Bromination Reagent Comparison
Reagent | Conditions | Purity (A%) | Major Side Reaction |
---|---|---|---|
NBS (1.07 eq.) | 96% H₂SO₄ (10 eq.), 25°C, 18h | >93% | Over-bromination (4%) |
Br₂ (2 eq.) | 96% H₂SO₄ (10 eq.), 25°C | 72% | Nitrile hydration (28%) |
Br₂ (2 eq.) | 96% H₂SO₄ (10 eq.), 60°C | 4% | Nitrile hydration (96%) |
Regioselectivity is ensured by electronic deactivation of alternative positions through the pyridine nitrogen, directing bromination exclusively to C7 [2].
The fused furo[3,4-c]pyridine ring is constructed via cyclization of brominated precursors. Two validated routes exist:
Table 2: Cyclization Parameters
Method | Conditions | Key Advantage |
---|---|---|
Thermal | Xylene, reflux, Ar atmosphere | No catalyst cost |
Pd/Cu Catalyzed | Pd₂(dba)₃ (4 mol%), 70°C, NaOtBu base | Lower temperature, higher selectivity |
Hydrogen bonding interactions, such as N–H⋯N dimers observed in analogous bromoaminopyridines, stabilize the cyclized product and influence crystal packing [4].
Scalability demands careful optimization of solvents and catalysts:
Post-reaction processing minimizes waste: Bromination mixtures are quenched in ice-cold water, precipitating the product for filtration without chromatography [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1